Technical Whitepaper: 2-(2-(2-Hydroxyethoxy)ethoxy)phenol in Advanced Materials and Drug Discovery
Technical Whitepaper: 2-(2-(2-Hydroxyethoxy)ethoxy)phenol in Advanced Materials and Drug Discovery
Executive Summary
In the rapidly converging fields of targeted protein degradation (TPD) and biomimetic surface engineering, bifunctional molecules that bridge organic synthesis with physical chemistry are of paramount importance. 2-(2-(2-Hydroxyethoxy)ethoxy)phenol (CAS: 111875-70-8), commonly referred to as Catechol-PEG2 or PEG2-Catechol, is a highly versatile building block[1]. Structurally, it consists of a redox-active, adhesive catechol (1,2-dihydroxybenzene) core mono-alkylated at the ortho position with a hydrophilic diethylene glycol (PEG2) chain[1][2].
As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a functional system. The catechol moiety acts as a robust anchor—capable of metal coordination and covalent crosslinking—while the PEG2 chain provides a flexible, highly hydrated steric boundary[3]. This whitepaper dissects the physicochemical properties of 2-(2-(2-Hydroxyethoxy)ethoxy)phenol, its mechanistic roles in PROTAC linkerology and anti-fouling coatings, and provides field-proven protocols for its application.
Physicochemical Profiling
Understanding the fundamental properties of 2-(2-(2-Hydroxyethoxy)ethoxy)phenol is critical for predicting its behavior in both aqueous biological systems and organic synthesis workflows. The molecule exhibits excellent solubility in polar organic solvents (e.g., DMF, DMSO, methanol) and moderate-to-high solubility in water, driven by the hydrogen-bonding capacity of the ether oxygens and terminal hydroxyl group[4].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 2-(2-(2-hydroxyethoxy)ethoxy)phenol[1] |
| CAS Registry Number | 111875-70-8[1][2] |
| Molecular Formula | C₁₀H₁₄O₄[2] |
| Molecular Weight | 198.22 g/mol [1] |
| SMILES String | OCCOCCOC1=CC=CC=C1O[1] |
| Boiling Point (Predicted) | 368.5 ± 27.0 °C[2] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³[2] |
| Key Functional Groups | Phenolic -OH, Ether linkages (-O-), Primary Aliphatic -OH |
Core Mechanisms & Applications
Biomimetic Surface Engineering & Anti-Fouling
Inspired by the adhesive proteins of marine mussels (Mfps), which rely heavily on the catechol-containing amino acid L-DOPA, catechol-derivatives are widely used to functionalize diverse substrates[3][5]. 2-(2-(2-Hydroxyethoxy)ethoxy)phenol serves as a minimalist model for these systems.
The mechanism of adhesion is highly pH-dependent. Under acidic to neutral conditions, the unoxidized catechol hydroxyls displace surface-bound water to form strong, reversible bidentate coordination bonds with metal oxides (such as TiO₂ or aluminum)[6]. When the pH is shifted to alkaline (pH > 7.5) in the presence of oxygen, the catechol oxidizes to an highly reactive o-quinone. This quinone undergoes Michael-type additions and Schiff base reactions, leading to robust covalent crosslinking[3]. Concurrently, the PEG2 chain extends into the aqueous environment, binding water molecules to create a hydration layer that sterically repels non-specific protein adsorption and bacterial fouling[5][7].
Fig 1. Mechanistic pathway of catechol-PEG surface anchoring and anti-fouling layer formation.
PROTAC Linkerology
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not a passive spacer; it dictates the physicochemical properties, cellular permeability, and the critical formation of the ternary complex (Target Protein–PROTAC–E3 Ligase)[4][8].
2-(2-(2-Hydroxyethoxy)ethoxy)phenol is an ideal precursor for hybrid rigid-flexible linkers. The diethylene glycol (PEG2) segment imparts necessary hydrophilicity, counteracting the typical lipophilicity of the warhead and E3 ligase ligands, thereby preventing aggregation and improving pharmacokinetic profiles[4]. The phenol ring provides a rigid vector that restricts excessive conformational entropy, which has been shown to enhance the cooperative thermodynamic stability of the ternary complex[8].
Fig 2. Role of the PEG2-Catechol linker in PROTAC ternary complex formation and targeted degradation.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific conditions are mandated.
Protocol: Biomimetic Anti-Fouling Functionalization of TiO₂
This protocol leverages the pH-dependent coordination chemistry of the catechol moiety to create an anti-fouling PEG layer on titanium oxide surfaces[6].
Materials:
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2-(2-(2-Hydroxyethoxy)ethoxy)phenol (10 mM)
-
Titanium oxide (TiO₂) substrates (e.g., cut foils or QCM-D sensors)
-
MOPS Buffer (50 mM, pH 6.0)
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Tris-HCl Buffer (50 mM, pH 8.5)
Step-by-Step Workflow:
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Substrate Activation: Sonicate TiO₂ substrates sequentially in acetone, ethanol, and ultrapure water (10 min each). Treat with O₂ plasma for 5 minutes.
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Causality: Plasma treatment maximizes the density of reactive surface hydroxyl (-OH) groups required for catechol coordination.
-
-
Primary Adsorption (Coordination): Submerge the activated TiO₂ in a 10 mM solution of 2-(2-(2-Hydroxyethoxy)ethoxy)phenol dissolved in pH 6.0 MOPS buffer for 2 hours at room temperature.
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Causality: Maintaining a slightly acidic pH prevents premature auto-oxidation of the catechol to o-quinone, ensuring the hydroxyls remain available for bidentate coordination with titanium atoms.
-
-
Secondary Crosslinking (Cohesion): Transfer the substrates to the pH 8.5 Tris-HCl buffer for 4 hours under ambient air.
-
Causality: The alkaline shift, combined with dissolved oxygen, triggers the oxidation of unbound or partially bound catechols into quinones, driving intermolecular crosslinking and stabilizing the film[3].
-
-
Validation: Rinse thoroughly with ultrapure water and dry under N₂. Validate the coating via Contact Angle Goniometry. A successful PEGylated surface will exhibit a significant drop in water contact angle (typically < 30°) due to the highly hydrophilic nature of the terminal PEG chains.
Protocol: Linker Activation via Terminal Tosylation
To utilize 2-(2-(2-Hydroxyethoxy)ethoxy)phenol as a PROTAC linker, the terminal aliphatic hydroxyl must be converted into a superior leaving group (e.g., a tosylate) for subsequent nucleophilic substitution (e.g., click-chemistry azide functionalization)[8][9].
Materials:
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2-(2-(2-Hydroxyethoxy)ethoxy)phenol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
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Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
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Phenol Protection (Optional but Recommended): Depending on the downstream E3 ligand, transiently protect the phenolic -OH (e.g., using a TBS group) to prevent competitive tosylation, though the primary aliphatic alcohol is kinetically favored.
-
Reaction Setup: Dissolve the starting material in anhydrous DCM under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Causality: Cooling minimizes exothermic side reactions and maximizes the regioselectivity for the primary alcohol over the phenolic hydroxyl.
-
-
Reagent Addition: Add TEA (2.0 eq) dropwise. Stir for 10 minutes. Slowly add TsCl (1.2 eq) in portions.
-
Causality: TEA acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to activate TsCl.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1).
-
Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validate the product via ¹H-NMR; the appearance of aromatic methyl protons (~2.4 ppm) and the downfield shift of the terminal -CH₂- protons adjacent to the newly formed sulfonate ester confirm successful activation.
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